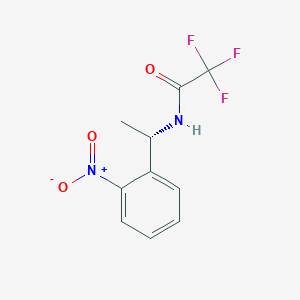
(S)-2,2,2-trifluoro-N-(1-(2-nitrophenyl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2,2,2-trifluoro-N-(1-(2-nitrophenyl)ethyl)acetamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a trifluoromethyl group, a nitrophenyl group, and an acetamide moiety, which contribute to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-trifluoro-N-(1-(2-nitrophenyl)ethyl)acetamide typically involves the reaction of (S)-1-(2-nitrophenyl)ethylamine with 2,2,2-trifluoroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(S)-2,2,2-trifluoro-N-(1-(2-nitrophenyl)ethyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Hydrolysis: The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as thiols, amines, or alkoxides, typically in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: (S)-2,2,2-trifluoro-N-(1-(2-aminophenyl)ethyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: (S)-1-(2-nitrophenyl)ethylamine and trifluoroacetic acid.
科学研究应用
(S)-2,2,2-trifluoro-N-(1-(2-nitrophenyl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers.
作用机制
The mechanism of action of (S)-2,2,2-trifluoro-N-(1-(2-nitrophenyl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The nitrophenyl group may participate in electron transfer processes, while the acetamide moiety can form hydrogen bonds with amino acid residues in the active site of enzymes.
相似化合物的比较
Similar Compounds
- (S)-1-(2-nitrophenyl)ethylamine
- 2,2,2-trifluoro-N-(1-phenylethyl)acetamide
- N-(2-nitrophenyl)acetamide
Uniqueness
(S)-2,2,2-trifluoro-N-(1-(2-nitrophenyl)ethyl)acetamide is unique due to the presence of both the trifluoromethyl and nitrophenyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the nitrophenyl group provides opportunities for various chemical modifications and interactions. This combination of features makes the compound valuable for diverse applications in research and industry.
属性
分子式 |
C10H9F3N2O3 |
|---|---|
分子量 |
262.18 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-N-[(1S)-1-(2-nitrophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H9F3N2O3/c1-6(14-9(16)10(11,12)13)7-4-2-3-5-8(7)15(17)18/h2-6H,1H3,(H,14,16)/t6-/m0/s1 |
InChI 键 |
WQBBZKAJIUGTCO-LURJTMIESA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1[N+](=O)[O-])NC(=O)C(F)(F)F |
规范 SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])NC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one](/img/structure/B14187168.png)
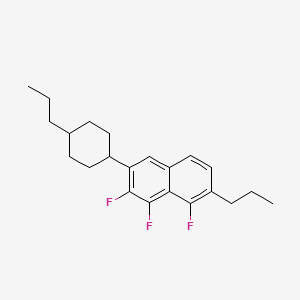
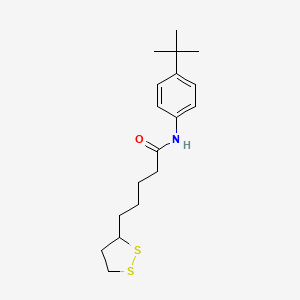
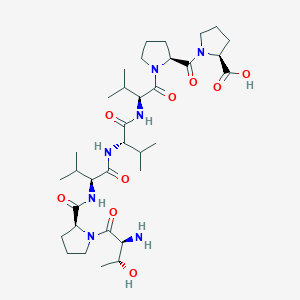

![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14187200.png)
![{4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B14187206.png)


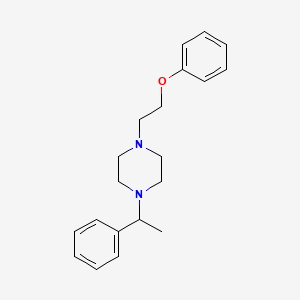
![1-{4-[(4'-Pentyl[1,1'-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol](/img/structure/B14187229.png)
![1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14187235.png)

